molecular formula C19H16F3N3O2S B2860802 ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate CAS No. 686736-67-4

ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate

Cat. No.: B2860802
CAS No.: 686736-67-4
M. Wt: 407.41
InChI Key: ODCOALNUDOUVMM-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a thioureido group, and an indole coreThe trifluoromethyl group, in particular, is known for enhancing the biological activity and metabolic stability of compounds, making it a valuable functional group in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

The thioureido group is introduced through a reaction between an isothiocyanate and an amine. In this case, 4-(trifluoromethyl)phenyl isothiocyanate reacts with an appropriate amine to form the thioureido linkage. The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and trifluoromethylation steps, as well as the use of automated systems for the esterification process. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the thioureido group can produce amines .

Scientific Research Applications

Ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, potentially inhibiting their activity. The indole core can interact with various biological receptors, modulating their function. The thioureido group can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-(4-fluorophenyl)thioureido)-1H-indole-2-carboxylate
  • Ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate
  • Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate

Uniqueness

Ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and binding affinity to biological targets, making it more effective in various applications compared to its analogs with other halogen substituents .

Properties

IUPAC Name

ethyl 3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-2-27-17(26)16-15(13-5-3-4-6-14(13)24-16)25-18(28)23-12-9-7-11(8-10-12)19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCOALNUDOUVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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